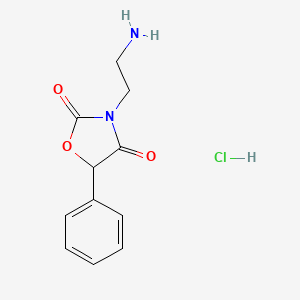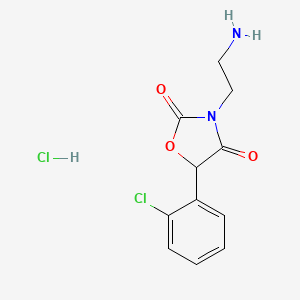
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid is a chemical compound that features a benzoic acid moiety linked to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid typically involves the reaction of 4,5-dimethylimidazole with a benzoic acid derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the imidazole and benzoic acid moieties .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the imidazole ring can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 2-(1-Keto-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid.
Reduction: Formation of 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzyl alcohol.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
科学的研究の応用
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid has several applications in scientific research:
作用機序
The mechanism by which 2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid exerts its effects involves its ability to coordinate with metal ions. The hydroxyl and carboxyl groups on the compound can form stable complexes with metal ions, which can then interact with biological targets or participate in catalytic processes. The imidazole ring also plays a crucial role in stabilizing these complexes and enhancing their reactivity .
類似化合物との比較
Similar Compounds
2-(4,5-Dimethyl-1H-imidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzoic acid moiety.
1-Hydroxy-4,5-dimethylimidazole: Lacks the benzoic acid group, making it less versatile in forming complexes.
Uniqueness
2-(1-Hydroxy-4,5-dimethyl-1H-imidazol-2-yl)-benzoic acid is unique due to its combination of a benzoic acid moiety and an imidazole ring, which allows it to form stable complexes with metal ions and exhibit luminescent properties. This makes it particularly valuable in applications requiring both stability and reactivity .
特性
IUPAC Name |
2-(1-hydroxy-4,5-dimethylimidazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-8(2)14(17)11(13-7)9-5-3-4-6-10(9)12(15)16/h3-6,17H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOANNVRSUQKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=CC=C2C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B7813487.png)




